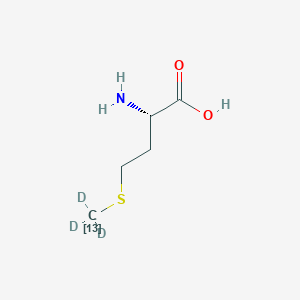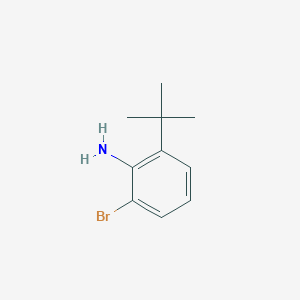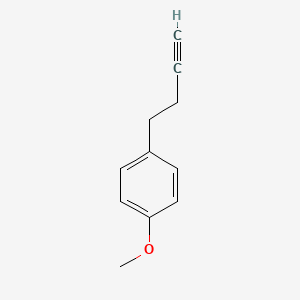
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves several steps. One method includes the substitution reaction of isobutyronitrile with 1,4-dihalogenated butane to obtain 2,2-dimethyl-6-halogenated hexanenitrile. This intermediate undergoes further substitution, hydrolysis, acidification, and decarboxylation to yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid. The final step involves the reduction of this acid with a boron reducing agent, followed by hydrolysis and acidification to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
化学反应分析
Types of Reactions
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 8-oxo-2,2,14,14-tetramethylpentadecanedioic acid, while reduction of the ester groups may produce the corresponding diol.
科学研究应用
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for potential biological activities.
Medicine: Research may explore its potential as a drug precursor or its biological effects.
Industry: It can be used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
相似化合物的比较
Similar Compounds
Pentadecanedioic acid: The parent compound without the hydroxyl and ester modifications.
8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acid: Lacks the diethyl ester groups.
1,15-Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1,15-Diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate is unique due to its combination of hydroxyl and ester functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
diethyl 8-hydroxy-2,2,14,14-tetramethylpentadecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H44O5/c1-7-27-20(25)22(3,4)17-13-9-11-15-19(24)16-12-10-14-18-23(5,6)21(26)28-8-2/h19,24H,7-18H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGFJKQLAWRYMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H44O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Bicyclo[2.1.1]hexan-1-amine](/img/structure/B3330698.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B3330706.png)




![4-Chloro-5-methoxybenzo[d]thiazol-2-amine](/img/structure/B3330742.png)
![3,4-dihydro-1H-isoquinolin-2-yl-[2-(4-methoxyanilino)-1,3-thiazol-4-yl]methanone](/img/structure/B3330743.png)



